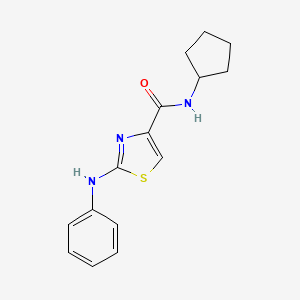

N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide

Description

N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide is a synthetic thiazole derivative characterized by a thiazole core substituted at the 2-position with a phenylamino group and at the 4-position with a cyclopentyl carboxamide moiety.

Properties

IUPAC Name |

2-anilino-N-cyclopentyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-14(16-11-8-4-5-9-11)13-10-20-15(18-13)17-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUNHNUYVPFGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide typically involves the condensation of a thiazole derivative with a cyclopentylamine and a phenylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups .

Scientific Research Applications

While comprehensive data tables and well-documented case studies for N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide are not available within the provided search results, its potential applications in medicinal chemistry have been noted. Also, the search results contain information regarding related thiazole compounds and their applications, which may provide insight.

Here's what the search results suggest regarding the applications of thiazole derivatives:

Medicinal Chemistry

- Thiazole compounds are studied for their potential as antiviral, antibacterial, and anticancer agents because of their unique structure and biological activity. For example, the 2-aminothiazole series has antibacterial activity against Mycobacterium tuberculosis .

- Specific 2-aminothiazoles have demonstrated good activity against M. tuberculosis, with some displaying selectivity against mycobacterial species over other bacteria .

- 2-Arylthiazole derivatives have use in pharmaceutical compositions for treating gout or hyperuricemia .

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been synthesized and assessed for anticancer activity against cancerous cell lines . While none showed superior activity to doxorubicin in the study, some exhibited cytotoxic effects toward SKNMC and Hep-G2 cell lines .

- Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated as potential cytotoxic agents against human cancer cell lines .

Materials Science

- The adamantane moiety of some thiazole compounds makes them useful in designing new materials with enhanced stability and mechanical properties.

Chemical Synthesis

- Thiazole compounds can serve as building blocks for synthesizing more complex molecules and functional materials.

Other Potential Applications

- 1,3-thiazole compounds can be used in pharmaceutical compositions for cytokine-mediated diseases based on p38 MAP kinase inhibiting activity, TNF- production inhibiting activity, or phosphodiesterase (PDE) inhibiting activity . They can also prevent and/or treat adenosine receptor-mediated diseases based on adenosine receptor antagonizing activity .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide involves the selective disruption of the TCA cycle in cancer cells. This disruption leads to a decrease in energy production and an increase in oxidative stress, ultimately resulting in cell death. The compound targets key enzymes in the TCA cycle, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, inhibiting their activity and preventing the normal functioning of the cycle.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences and similarities between N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide and related compounds:

Key Observations:

- Cyclopentyl vs.

- Core Heterocycle : Thiazole derivatives (e.g., ) generally exhibit higher metabolic stability than benzo[d]thiazoles (e.g., ) due to reduced aromatic bulk.

Pharmacological Activities

a. Anticancer Activity ():

- N-Phenyl-2-p-tolylthiazole-4-carboxamide showed cytotoxicity against cancer cell lines, attributed to the electron-withdrawing p-tolyl group enhancing thiazole reactivity .

b. Local Anesthetic Activity ():

- Thiomorpholine derivatives (e.g., 4h, 4i) demonstrated potent infiltration anesthesia (Table 3), while compounds with bulkier substituents (4a, 4b) lacked surface activity .

- Implications for Target Compound : The cyclopentyl group’s moderate size might balance membrane permeability and target binding, avoiding the inactivity seen in bulky analogs.

c. Kinase Inhibition ():

- Fluorophenyl-substituted benzo[d]thiazoles inhibited kinases due to halogen-mediated hydrophobic interactions . The target compound’s cyclopentyl group could mimic this effect.

Physicochemical and Toxicity Data ()

- LogP Values : Thiazole derivatives in Table 1 showed LogP ranges of 2.1–3.8, correlating with moderate lipophilicity .

- Hepatotoxicity : Compounds with electron-deficient aryl groups (e.g., 4m, 4n) exhibited lower hepatotoxicity in Table 4, suggesting cyclopentyl’s neutral electronic profile may enhance safety .

Biological Activity

N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound specifically has been studied for its potential in disrupting metabolic pathways in cancer cells, particularly the tricarboxylic acid (TCA) cycle.

This compound disrupts the TCA cycle by inhibiting key enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This inhibition leads to decreased energy production and increased oxidative stress within cancer cells, ultimately resulting in cell death. The compound's selective targeting of these enzymes makes it a promising candidate for anticancer therapy.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has shown effectiveness against various cancer cell lines, particularly those associated with aggressive forms of breast cancer and other malignancies. The compound has displayed IC50 values in the low micromolar range, indicating potent activity against tumor cells while sparing normal cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | 19 |

| MCF10A (Normal Cells) | 2.40 | - |

This selectivity suggests that this compound could be developed into a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Other Biological Activities

In addition to its anticancer properties, thiazole derivatives have been investigated for their antibacterial and antifungal activities. Studies indicate that compounds within this class can inhibit the growth of pathogens such as Mycobacterium tuberculosis and various fungi .

Case Studies

-

Anticancer Efficacy in Preclinical Models :

A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound significantly inhibited tumor growth and metastasis over a 30-day period . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis. -

Mechanistic Studies :

Molecular docking studies have provided insights into the interaction of this compound with target enzymes involved in the TCA cycle. These studies suggest that the compound binds effectively to the active sites of these enzymes, corroborating its role as a metabolic disruptor in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide analogs, and how do reaction conditions affect yields?

- Methodology : The compound is typically synthesized via coupling reactions between thiazole-4-carboxylic acid derivatives and cyclopentylamine. For example, acid intermediates (e.g., 3,4,5-trimethoxybenzoyl chloride) are reacted with ethyl 2-amino-thiazole-4-carboxylate under reflux conditions in acetonitrile or DMF, followed by purification via preparative TLC or HPLC . Yields vary significantly (3–75%) depending on substituent steric effects and solvent choice. Low-yield reactions (e.g., 3–6%) often require iterative optimization of stoichiometry or catalyst use .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks to verify cyclopentyl, phenylamino, and thiazole protons (e.g., δ 7.78 ppm for thiazole C-H in CDCl3) .

- ESI-MS : Confirm molecular weight (e.g., m/z 415.2 for C20H22N4O2S) .

- HPLC : Assess purity (>95% for most derivatives) using gradients like n-hexane/ethyl acetate .

Q. What strategies optimize purity during synthesis, particularly for derivatives with low yields (e.g., <10%)?

- Approach :

- Preparative TLC : Effective for small-scale purification of intermediates (e.g., compound 69, 6% yield) .

- Recrystallization : Use polar solvents (e.g., ethyl acetate/hexane mixtures) to remove byproducts .

- HPLC : Semi-preparative C18 columns resolve closely eluting impurities, critical for bioactive analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at the cyclohexyl group) influence the compound’s bioactivity or binding affinity?

- SAR Insights :

- 4,4-Difluorocyclohexyl substitution (e.g., compound 101) enhances metabolic stability due to increased lipophilicity (logP +0.5 vs. non-fluorinated analogs) .

- 3,4,5-Trimethoxybenzamido groups improve solubility but may reduce membrane permeability in cell-based assays .

- Thiocarboxamide derivatives (e.g., compound 83) show altered pharmacokinetics, requiring comparative in vivo studies .

Q. How can computational modeling guide the design of novel analogs targeting specific enzymes (e.g., kinases)?

- Protocol :

- Docking Simulations : Use AutoDock Vina to predict binding modes with kinase ATP pockets (e.g., prioritizes cyclopentyl group interactions with hydrophobic residues) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis targets .

Q. What experimental approaches resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

- Troubleshooting :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition assays) to normalize inter-lab variability .

- Metabolic Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in reported IC50 values .

Q. How can researchers validate the reproducibility of synthetic protocols for scale-up (e.g., from mg to gram quantities)?

- Scale-Up Framework :

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via in-line FTIR to maintain consistency .

- DoE Optimization : Apply factorial design to optimize temperature, solvent volume, and catalyst loading for high-yield batches (e.g., 75% yield for compound 66) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.